REACTION_SMILES
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[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[H-:1].[I:15][CH3:16].[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][cH:8][c:9]2[cH:10][cH:11][nH:12][c:13]2[cH:14]1.[Na+:2]>>[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][cH:8][c:9]2[cH:10][cH:11][n:12]([CH3:16])[c:13]2[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2cc[nH]c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cn1ccc2ccc([N+](=O)[O-])cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |